Cas no 1807191-46-3 (5-Chloromethyl-3-methoxy-2-phenylpyridine)
5-Chloromethyl-3-methoxy-2-phenylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloromethyl-3-methoxy-2-phenylpyridine
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- Inchi: 1S/C13H12ClNO/c1-16-12-7-10(8-14)9-15-13(12)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
- InChI Key: FRMIHXNSBAUCPY-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C(=C1)OC)C1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 206
- XLogP3: 2.9
- Topological Polar Surface Area: 22.1
5-Chloromethyl-3-methoxy-2-phenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009910-250mg |
5-Chloromethyl-3-methoxy-2-phenylpyridine |
1807191-46-3 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029009910-1g |
5-Chloromethyl-3-methoxy-2-phenylpyridine |
1807191-46-3 | 95% | 1g |
$3,126.60 | 2022-03-31 |
5-Chloromethyl-3-methoxy-2-phenylpyridine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-Chloromethyl-3-methoxy-2-phenylpyridine
Comprehensive Overview of 5-Chloromethyl-3-methoxy-2-phenylpyridine (CAS No. 1807191-46-3): Properties, Applications, and Industry Insights
5-Chloromethyl-3-methoxy-2-phenylpyridine (CAS No. 1807191-46-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This heterocyclic molecule combines a pyridine core with chloromethyl, methoxy, and phenyl substituents, making it a versatile intermediate for synthesizing biologically active compounds. Its molecular formula, C13H12ClNO, and precise steric configuration enable targeted modifications, aligning with modern drug discovery trends like fragment-based drug design and covalent inhibitor development.
Recent studies highlight the compound's role in kinase inhibitor synthesis, particularly for oncology therapeutics. The chloromethyl group facilitates selective alkylation reactions, while the methoxy and phenyl moieties enhance binding affinity to hydrophobic protein pockets. Researchers exploring AI-driven molecular docking often utilize such scaffolds to optimize lead compounds, addressing challenges like drug resistance—a hot topic in cancer research forums and PubMed queries.
From a synthetic chemistry perspective, 5-Chloromethyl-3-methoxy-2-phenylpyridine exemplifies green chemistry principles. Its efficient preparation via Pd-catalyzed cross-coupling (a frequently searched term in organic synthesis databases) minimizes waste, resonating with industry demands for sustainable manufacturing. Analytical techniques like HPLC-MS and NMR (common keywords in patent literature) confirm its high purity (>98%), critical for regulatory compliance in GMP applications.
The compound's stability under physiological pH conditions makes it valuable for prodrug development—another trending topic in pharmacokinetics discussions. Notably, its logP value (~2.5) suggests favorable membrane permeability, a key parameter in BBB penetration studies for CNS-targeted therapies. These attributes explain its inclusion in commercial building block libraries from suppliers like Sigma-Aldrich and TCI.
Emerging applications extend to crop protection, where derivatives exhibit herbicidal activity. This aligns with global searches for eco-friendly pesticides, as the 3-methoxy-2-phenylpyridine scaffold offers metabolic stability in plants. Patent analyses reveal its use in SDHI fungicides—a class dominating agrochemical innovation debates.
Quality control protocols for CAS No. 1807191-46-3 emphasize ICH guidelines, with strict limits on genotoxic impurities (ICH M7). Such rigor meets the pharmaceutical industry's shift toward QbD (Quality by Design) frameworks, frequently cited in FDA guidance documents.
In summary, 5-Chloromethyl-3-methoxy-2-phenylpyridine bridges multiple scientific frontiers. Its relevance to precision medicine, green chemistry, and agricultural science ensures sustained interest, reflected in rising SciFinder citations and supplier catalog inclusions worldwide.
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